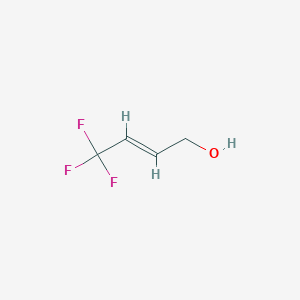

4,4,4-Trifluorobut-2-en-1-ol

Overview

Description

4,4,4-Trifluorobut-2-en-1-ol is a chemical compound that has garnered attention due to its potential applications in various fields of chemistry. The compound is characterized by the presence of a trifluoromethyl group, which imparts unique physical and chemical properties, making it a valuable building block in organic synthesis.

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been explored in several studies. For instance, a practical synthesis of 4,4,4-trifluorocrotonaldehyde, a precursor for the enantioselective formation of trifluoromethylated stereogenic centers, has been described . This synthesis is significant as it allows for the creation of products with high optical purity, which can be further converted into pharmacologically active compounds such as MAO-A inhibitors . Additionally, the synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene from commercially available hexafluoroacetone demonstrates the versatility of trifluoromethylated compounds in electrophilic reactions .

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds can be quite complex due to the presence of the trifluoromethyl group. For example, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives showcases the impact of fluorine atoms on the molecular structure, as reflected in the 19F NMR spectroscopy and X-ray crystallography results . These structural analyses reveal unusually large bond angles around phosphorus atoms, indicating the influence of the trifluoromethyl group on the overall molecular geometry .

Chemical Reactions Analysis

Trifluoromethylated compounds participate in a variety of chemical reactions. Acid-promoted cyclization of trifluorobut-en-oles into CF3-indenes demonstrates the reactivity of such compounds under acidic conditions . The formation of CF3-allyl cations as intermediates suggests a high degree of regioselectivity in these reactions . Moreover, the reactions of trifluoromethyl-containing enones with arenes in trifluoromethanesulfonic acid highlight the electrophilicity of these structures, leading to the development of new trifluoromethyl-substituted carbo- and heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4,4-Trifluorobut-2-en-1-ol and related compounds are influenced by the trifluoromethyl group. The presence of this group can significantly alter the acidity, lipophilicity, and reactivity of the molecule. For example, the synthesis of trifluoromethylpyrroles from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one demonstrates the ability of the trifluoromethyl group to stabilize the negative charge during cyclization reactions . Additionally, the asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid shows the impact of the trifluoromethyl group on the stereochemical outcome of synthetic processes .

Scientific Research Applications

Isomerization to Saturated Ketones

4,4,4-Trifluorobut-2-en-1-ol is utilized in isomerization processes to produce saturated ketones. This transformation is facilitated under metal-free conditions using bases such as DBU, and the process is highly stereoselective, especially when optically active substrates are used (Hamada et al., 2017).

Regioselective Tsuji-Trost Reaction

The compound serves as a substrate in the palladium-nanoparticle-catalyzed Tsuji-Trost reaction. This process is applied to 4,4,4-trifluorobut-2-en-1-yl acetate and ethyl(4,4,4-trifluorobut-2-en-1-yl)carbonate with various nucleophiles. Further transformations like hydrogenation, Diels-Alder reaction, and asymmetric dihydroxylation are also investigated (Hemelaere et al., 2015).

Construction of Optically Active CF3-Containing Quaternary Carbon Centers

This compound is instrumental in constructing CF3-containing quaternary carbon centers through stereospecific S(N)2' reaction. The reaction involves Cu(I)-catalyzed Grignard reactions with phosphates from 3-substituted 4,4,4-trifluorobut-2-en-1-ols (Kimura et al., 2004).

Synthesis of N-Substituted Pyridin-2(1H)-imines

4,4,4-Trifluorobut-2-en-1-ol is used in synthesizing novel series of N-substituted pyridin-2(1H)-imines. This synthesis involves reactions with primary amines, yielding a variety of products in moderate to high yields (Marangoni et al., 2017).

Preparation of Aromatic and Heteroaromatic Compounds

It is also employed in the preparation of aromatic and heteroaromatic compounds. This includes the oxidation of corresponding propargylic alcohols and their utilization as Michael acceptors (Yamazaki et al., 2021).

Synthesis of Trifluoromethylpyrroles and Related Heterocycles

The compound facilitates the synthesis of intermediate 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones from α-aminoacids, leading to the formation of pyrroles and other bicyclic heteroaromatics with trifluoromethyl substitution (Andrew et al., 2000).

Preparation of CF3-Containing Allenes

4,4,4-Trifluorobut-2-en-1-ol is crucial in synthesizing trifluoromethylated allenes. The process involves transforming 4,4,4-trifluorobut-2-yn-1-ols into vinylic iodides, followed by zinc-mediated beta-elimination, to produce target molecules in good yields (Yamazaki et al., 2006).

Acid-Promoted Cyclization into CF3-Indenes

The acid-promoted cyclization of 2,4-diaryl-1,1,1-trifluorobut-3-en-2-oles into 1-aryl-3-trifluoromethyl-1H-indenes is another application. This reaction proceeds through CF3-allyl cations and shows regioselective cyclization (Martynov et al., 2017).

Synthesis of Trifluoromethylated Arylhydrazones

This compound is used in the synthesis of trifluoromethyl-containing arylhydrazones. The process involves azo-coupling with different aromatic diazonium salts, leading to the formation of a series of arylhydrazones (Jiang & Zhu, 2008).

Synthesis of Trifluoromethylated Oxaphospholenes

4,4,4-Trifluorobut-2-en-1-ol is used in the iodocyclization of fluorine-containing allenic phosphonates to produce trifluoromethylated oxaphospholenes. This reaction offers moderate to good yields under mild conditions (Li et al., 2010).

Safety and Hazards

The compound is classified as dangerous with hazard statements including H225 (highly flammable liquid and vapor), H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is known to be a key intermediate in various organic synthesis reactions .

Mode of Action

It is primarily used as a reactant in chemical synthesis, where it interacts with other compounds to form new products .

Biochemical Pathways

As an intermediate in chemical synthesis, it likely participates in various reactions, influencing the pathways of those reactions .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution.

Result of Action

As an intermediate in chemical synthesis, its primary effect is likely the formation of new compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4,4-Trifluorobut-2-en-1-ol. For instance, it should be stored at 2-8℃ to maintain its stability . It’s also noted that the compound should be handled with care as it can cause irritation to the eyes, respiratory system, and skin .

properties

IUPAC Name |

(E)-4,4,4-trifluorobut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h1-2,8H,3H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTWQLLIVDODPQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluorobut-2-en-1-ol | |

CAS RN |

674-53-3, 83706-94-9 | |

| Record name | 2-Buten-1-ol, 4,4,4-trifluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-4,4,4-trifluorobut-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.271.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

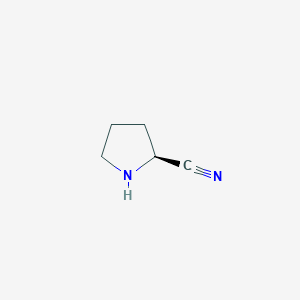

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2e)-3-(5-Oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid](/img/structure/B1310109.png)

![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B1310115.png)

![4-aminopyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B1310132.png)